molecular formula C15H21NO4 B062997 Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate CAS No. 191871-32-6

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

Cat. No. B062997
M. Wt: 279.33 g/mol
InChI Key: UWXLXTJZZNBYOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate and related compounds involves multi-step chemical reactions, including protection and deprotection strategies, iodolactamization, and amidation. For example, an enantioselective synthesis route using iodolactamization as a key step has been developed for producing a closely related compound, demonstrating the complex methodologies involved in synthesizing such molecules (Campbell et al., 2009).

Molecular Structure Analysis

The molecular structure of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate and its derivatives is characterized by complex functional groups that contribute to its reactivity and interaction with other molecules. X-ray crystallography and spectroscopic methods such as FTIR, 1H, and 13C NMR are commonly used to elucidate the structure, demonstrating the molecule's arrangement and confirming the presence of tert-butyl, carbamate, and methoxycarbonyl groups (Çolak et al., 2021).

Chemical Reactions and Properties

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate participates in a variety of chemical reactions, including carbamoylation, methoxycarbonylation, and reactions with organometallics. These reactions often leverage the compound's functional groups to introduce or transform chemical moieties, highlighting its utility in synthetic organic chemistry. For instance, its use as an N-(Boc)-protected nitrone equivalent in reactions with organometallics illustrates its versatility as a building block (Guinchard et al., 2005).

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : This compound is used as a reagent in organic synthesis .
  • Scientific Field: Pharmaceutical Research

    • Application : “Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate” is a key intermediate in the synthesis of Vandetanib , a medication used to treat certain types of cancer.
    • Method of Application : It was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation and substitution .
    • Results or Outcomes : The successful synthesis of Vandetanib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), used in the treatment of medullary thyroid cancer and advanced renal cell carcinoma .
  • Scientific Field: Biochemistry

    • Application : “Tert-butyl (4 R)-4- (methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate”, a similar compound, is an intermediate in the synthesis of Biotin , a water-soluble vitamin.
    • Method of Application : It was synthesized from L-cystine in overall yield 54% through three steps .
    • Results or Outcomes : The successful synthesis of Biotin, which is involved in an essential part of the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .
  • Scientific Field: Material Science

    • Application : “Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate” is used as a precursor in the synthesis of certain polymers .
    • Method of Application : The compound is typically reacted with other monomers under controlled conditions to form the desired polymer .
    • Results or Outcomes : The resulting polymers have various applications in industries such as plastics, coatings, and adhesives .
  • Scientific Field: Biochemistry

    • Application : “Methyl 4-tert-butylbenzoate”, a similar compound, undergoes Claisen condensation reaction with 4-methoxyacetophenone to give avobenzone, an ingredient of sunscreen products .
    • Method of Application : The synthesis involves a Claisen condensation reaction .
    • Results or Outcomes : The successful synthesis of avobenzone, a key ingredient in many sunscreen products .
  • Scientific Field: Chemical Engineering

    • Application : “tert-Butyl methyl ether”, another similar compound, is used to synthesize fatty acid methyl esters (FAMEs) and glycerol tert-butyl ether via transesterification with canola oil under supercritical conditions .
    • Method of Application : The synthesis involves a transesterification reaction under supercritical conditions .
    • Results or Outcomes : The successful synthesis of FAMEs and glycerol tert-butyl ether, which have potential applications as biofuels .
  • Scientific Field: Organic Synthesis

    • Application : “Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate” is used as a reagent in organic synthesis .
    • Method of Application : The specific methods of application can vary depending on the reaction being performed. Typically, it would be used in a reaction vessel under controlled conditions .
    • Results or Outcomes : The outcomes of these reactions would also depend on the specific reaction being performed. In general, this compound would be expected to react with other organic compounds to form new chemical structures .
  • Scientific Field: Sunscreen Manufacturing

    • Application : “Methyl 4-tert-butylbenzoate”, a similar compound, undergoes Claisen condensation reaction with 4-methoxyacetophenone to give avobenzone, an ingredient of sunscreen products .
    • Method of Application : The synthesis involves a Claisen condensation reaction .
    • Results or Outcomes : The successful synthesis of avobenzone, a key ingredient in many sunscreen products .
  • Scientific Field: Biofuel Production

    • Application : “tert-Butyl methyl ether”, another similar compound, is used to synthesize fatty acid methyl esters (FAMEs) and glycerol tert-butyl ether via transesterification with canola oil under supercritical conditions .
    • Method of Application : The synthesis involves a transesterification reaction under supercritical conditions .
    • Results or Outcomes : The successful synthesis of FAMEs and glycerol tert-butyl ether, which have potential applications as biofuels .

Safety And Hazards

The safety information for Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-11(6-8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXLXTJZZNBYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625316
Record name Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

CAS RN

191871-32-6
Record name Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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